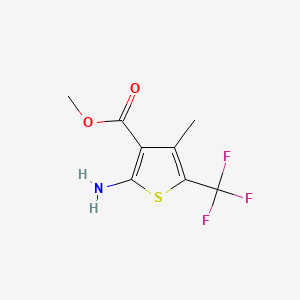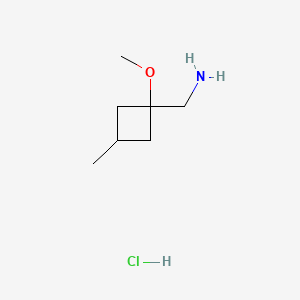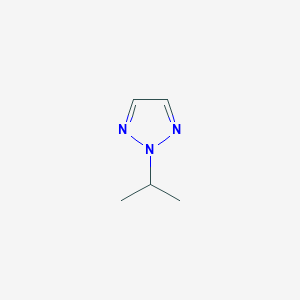
2-(propan-2-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The general reaction scheme is as follows:
R-N3+R’-C≡C-R”→R-1,2,3-triazole-R’
In this case, the azide (R-N₃) and the alkyne (R’-C≡C-R’') are chosen such that the resulting triazole has a propan-2-yl substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, is common to ensure high yields and selectivity. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives depending on the substituent introduced
Scientific Research Applications
2-(Propan-2-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to specific receptors. For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death.
Comparison with Similar Compounds
2-(Propan-2-yl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound without any substituents.
1-Phenyl-1,2,3-triazole: A triazole derivative with a phenyl group at the 1-position.
4-Methyl-1,2,3-triazole: A triazole derivative with a methyl group at the 4-position.
Uniqueness
The presence of the propan-2-yl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for designing new drugs and materials with specific properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and the development of new materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in scientific research and industrial applications.
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
2-propan-2-yltriazole |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-6-3-4-7-8/h3-5H,1-2H3 |
InChI Key |
JEYFYCYGEOLPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


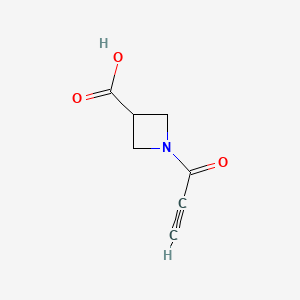
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)

methanone](/img/structure/B15320730.png)
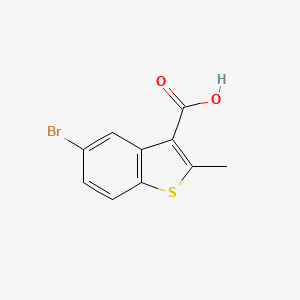
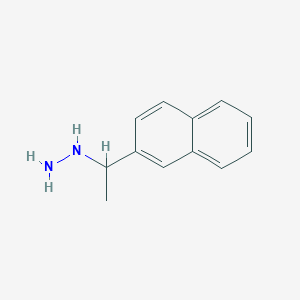
![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
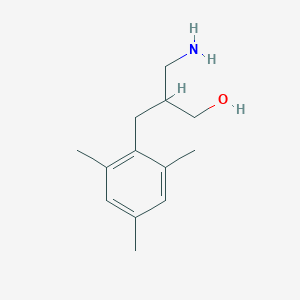
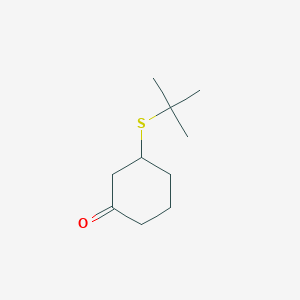

![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
